molecular formula C12H9NO4S B5748590 3-nitrobenzyl 2-thiophenecarboxylate

3-nitrobenzyl 2-thiophenecarboxylate

Cat. No. B5748590
M. Wt: 263.27 g/mol
InChI Key: HTWIPACWTLJLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of 3-nitrobenzyl 2-thiophenecarboxylate, related compounds have been synthesized. For example, 3-thiophenecarboxylate complexes have been synthesized by metathesis reactions .

Scientific Research Applications

Synthesis of Thiophene Derivatives

Thiophene-based analogs, such as 3-nitrobenzyl 2-thiophenecarboxylate, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that 3-nitrobenzyl 2-thiophenecarboxylate could potentially be used in similar applications.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that 3-nitrobenzyl 2-thiophenecarboxylate could be used in the development of new organic semiconductors.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . Therefore, 3-nitrobenzyl 2-thiophenecarboxylate could potentially be used in the production of these devices.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that 3-nitrobenzyl 2-thiophenecarboxylate could be used in the development of new OLED technologies.

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that 3-nitrobenzyl 2-thiophenecarboxylate could potentially be used in the development of new drugs with these properties.

Synthesis of 4-Nitro and 4-Aminothienyl Ureas

Methyl 3-amino-2-thiophenecarboxylate, a compound similar to 3-nitrobenzyl 2-thiophenecarboxylate, was used in the synthesis of 4-nitro and 4-aminothienyl ureas . This suggests that 3-nitrobenzyl 2-thiophenecarboxylate could potentially be used in similar chemical reactions.

Total Synthesis of Quinazolinocarboline Alkaloids

Methyl 3-amino-2-thiophenecarboxylate was also used in the total synthesis of quinazolinocarboline alkaloids . This implies that 3-nitrobenzyl 2-thiophenecarboxylate could potentially be used in the synthesis of similar alkaloids.

properties

IUPAC Name

(3-nitrophenyl)methyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c14-12(11-5-2-6-18-11)17-8-9-3-1-4-10(7-9)13(15)16/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWIPACWTLJLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.